N-(3-phenyl-1H-pyrazol-5-yl)acetamide
Description
Properties
CAS No. |
50671-40-4 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(5-phenyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-8(15)12-11-7-10(13-14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
BALDTIKWQRNSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure
- Reagents : 3-Amino-5-phenyl-1H-pyrazole, acetic anhydride, pyridine.
- Conditions : Stirring at 80–100°C for 4–6 hours under inert atmosphere.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
- Yield : 75–85%.
Mechanism :
The amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide via nucleophilic acyl substitution.
Example :
In a representative synthesis, 3-amino-5-phenyl-1H-pyrazole (1.0 eq) was dissolved in anhydrous pyridine, and acetic anhydride (1.2 eq) was added dropwise. The mixture was refluxed for 5 hours, quenched with ice-water, and filtered to yield N-(3-phenyl-1H-pyrazol-5-yl)acetamide as a white solid.
Cyclocondensation of Hydrazines with β-Keto Nitriles
This method constructs the pyrazole ring de novo while introducing the acetamide group.
Procedure
- Reagents : β-Keto nitrile (e.g., 3-oxo-3-phenylpropanenitrile), hydrazine hydrate, acetic acid.
- Conditions : Reflux in ethanol at 60–80°C for 24 hours.
- Workup : Solvent evaporation, extraction with ethyl acetate, and column chromatography.
- Yield : 70–82%.
Mechanism :
- Hydrazine reacts with the β-keto nitrile to form a hydrazone intermediate.
- Cyclization via intramolecular nucleophilic attack yields 5-aminopyrazole.
- In situ acetylation with acetic anhydride produces the target acetamide.
Example :
3-Oxo-3-phenylpropanenitrile (0.34 mmol) and hydrazine hydrate (1.1 eq) in ethanol were refluxed for 24 hours. Acetic acid (1.0 eq) was added to facilitate acetylation, yielding this compound after workup.
Substitution Reactions on Chloroacetamide Intermediates
Functionalization of pre-formed pyrazole derivatives with chloroacetamide groups offers regioselective control.
Procedure
- Reagents : 5-Chloro-N-(pyridin-2-yl)acetamide, 3-phenyl-1H-pyrazole-5-thiol, K₂CO₃.
- Conditions : Reflux in acetone under nitrogen for 1–2 hours.
- Workup : Filtration, solvent evaporation, and recrystallization from DCM/hexane.
- Yield : 65–75%.
Example :
5-Chloro-N-(pyridin-2-yl)acetamide (1.0 eq) and 3-phenyl-1H-pyrazole-5-thiol (1.0 eq) were stirred in acetone with K₂CO₃ (1.2 eq) at reflux. The product was isolated via filtration and recrystallized to afford the acetamide derivative.
Solid-Phase Synthesis Using Resin-Bound Intermediates
This modular approach is ideal for high-throughput synthesis.
Procedure
- Reagents : Wang resin, 1,1′-carbonyldiimidazole (CDI), malononitrile, hydrazine hydrate.
- Conditions : Sequential coupling and cyclization on resin, followed by cleavage with TFA.
- Yield : 60–70%.
Example :
Wang resin was functionalized with CDI, treated with malononitrile and hydrazine hydrate to form a resin-bound 5-aminopyrazole. Acetylation on-resin and cleavage with trifluoroacetic acid yielded this compound.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acetylation | 3-Amino-5-phenylpyrazole | 75–85 | High yield, simplicity | Requires pre-synthesized amine |
| Cyclocondensation | β-Keto nitrile | 70–82 | Builds pyrazole ring de novo | Multi-step, longer reaction time |
| Substitution Reaction | Chloroacetamide | 65–75 | Regioselective | Limited to reactive intermediates |
| Solid-Phase Synthesis | Wang resin | 60–70 | High-throughput compatible | Specialized equipment required |
Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the pyrazole compound.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-(3-phenyl-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Structural Insights :
- Methyl vs. Phenyl Groups : Methyl substituents (e.g., compound 13) increase lipophilicity but reduce aromatic interactions compared to the phenyl group in the target compound. The phenyl group may enhance binding to aromatic receptor pockets .
- Electron-Withdrawing Substituents: Chloro and cyano groups (as in ) improve chemical stability and may alter biological activity by modulating electron density .
- Core Heterocycle Variations: Pyridazinone-based acetamides () exhibit distinct receptor-binding profiles due to their larger conjugated systems compared to pyrazoles .
Physicochemical Properties
Melting Points and Solubility:
- Compound 13 : Melting point 43–45°C, attributed to lower symmetry and methyl group flexibility .
- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide: Crystallizes in monoclinic systems; strong Cl substituents enhance crystal lattice stability .
The target compound’s phenyl group may result in intermediate melting points (estimated 80–120°C) due to balanced lipophilicity and π-π interactions.
Q & A
Q. What is an optimized synthetic route for N-(3-phenyl-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be tailored to improve yield?
A common method involves N-acetylation of 3-amino-5-phenylpyrazole precursors using acetyl chloride in acetonitrile with potassium carbonate as a base. Refluxing for 1–6 hours under anhydrous conditions typically yields the target compound. Catalysts such as pyridine and zeolite (Y-H) may enhance reaction efficiency by facilitating nucleophilic substitution . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride) and monitoring reaction progress via TLC or HPLC. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of N-(3-phenyl-1H-pyrazol-5-yl)acetamide?
- ¹H NMR : Look for characteristic signals:
- Acetamide methyl group: ~2.1 ppm (singlet).
- Pyrazole protons: C5-H (~6.3 ppm, singlet) and C3-H (~7.8 ppm, split due to coupling with adjacent NH).
- Aromatic protons (phenyl): 7.2–7.6 ppm (multiplet).
Q. What solvent systems are suitable for recrystallizing this compound?
Ethanol, methanol, or ethanol/water mixtures are ideal due to the compound’s moderate polarity. Slow cooling after saturation at 60–70°C yields well-defined crystals. For hygroscopic batches, anhydrous toluene or dichloromethane/hexane mixtures may reduce water absorption .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths, angles, and torsion angles. Key parameters include:
- Pyrazole ring planarity (deviation < 0.01 Å).
- Dihedral angle between phenyl and pyrazole rings (typically 10–20°).
- Hydrogen-bonding motifs (e.g., N-H···O=C interactions) for packing analysis . For twinned crystals, SHELXD can assist in structure solution .
Q. What computational strategies predict the bioactivity of N-(3-phenyl-1H-pyrazol-5-yl)acetamide derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to target proteins (e.g., kinases, receptors).
- QSAR modeling : Train models on pyrazole-acetamide analogs to correlate substituent effects (e.g., electron-withdrawing groups at phenyl) with activity .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How do intermolecular hydrogen bonds influence the crystal packing of this compound?
Graph-set analysis (e.g., Etter’s rules ) reveals common motifs:
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Catalyst choice : Zeolite (Y-H) vs. pyridine (yields vary by 15–20%).
- Reaction time : Extended reflux (>6 hours) may degrade the product. Systematic DoE (Design of Experiments) can isolate critical factors. For example, a 2³ factorial design (time, catalyst loading, solvent volume) identifies optimal conditions .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways of N-(3-phenyl-1H-pyrazol-5-yl)acetamide in vitro?
- Synthesize ¹³C-labeled acetamide via [¹³C]-acetyl chloride.
- Use LC-MS/MS to trace metabolites in hepatocyte incubations.
- ¹⁵N-labeled pyrazole enables NMR-based detection of degradation products (e.g., amine intermediates) .
Methodological Considerations
- Crystallography : Prioritize high-resolution data (≤ 0.8 Å) for accurate charge-density analysis .
- Synthesis : Replace hygroscopic reagents (e.g., K₂CO₃) with polymer-supported bases to simplify purification .
- Bioactivity assays : Use in silico ADMET predictions (e.g., SwissADME) to prioritize derivatives for testing .
For further validation, cross-reference with experimental datasets from non-commercial repositories (e.g., PubChem, CCDC) and avoid uncited claims from unverified sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
